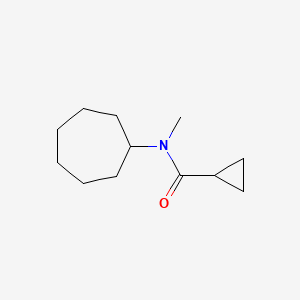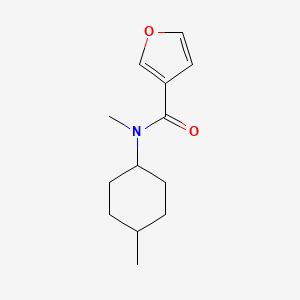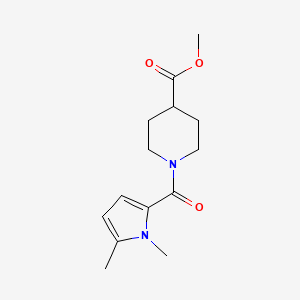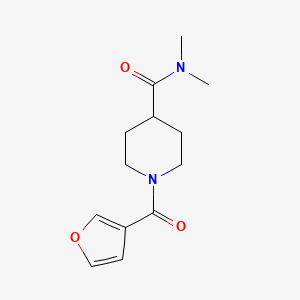
N-cycloheptyl-N-methylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-N-methylcyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which work by increasing the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
科学的研究の応用
N-cycloheptyl-N-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety-like behaviors in animal models. Additionally, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
作用機序
N-cycloheptyl-N-methylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cycloheptyl-N-methylcyclopropanecarboxamide increases the levels of GABA in the brain, which can help to reduce excitatory neurotransmission and promote relaxation.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can have a variety of physiological effects. These effects may include reduced seizure activity, decreased anxiety, and reduced drug-seeking behaviors. Additionally, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of substance use disorders.
実験室実験の利点と制限
One of the main advantages of N-cycloheptyl-N-methylcyclopropanecarboxamide is its ability to increase GABA levels in the brain without causing significant side effects or toxicity. Additionally, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to have a high degree of selectivity for GABA aminotransferase, making it a promising candidate for the development of new therapeutics. However, one limitation of N-cycloheptyl-N-methylcyclopropanecarboxamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-cycloheptyl-N-methylcyclopropanecarboxamide. One area of interest is the development of new formulations of N-cycloheptyl-N-methylcyclopropanecarboxamide that can increase its half-life and improve its effectiveness as a therapeutic agent. Additionally, research on the potential use of N-cycloheptyl-N-methylcyclopropanecarboxamide in the treatment of other neurological disorders, such as depression and post-traumatic stress disorder, may be of interest. Finally, further studies on the mechanisms of action of N-cycloheptyl-N-methylcyclopropanecarboxamide may help to identify new targets for the development of novel therapeutics.
合成法
N-cycloheptyl-N-methylcyclopropanecarboxamide is synthesized from cycloheptanone and N-methylcyclopropanecarboxamide using a modified Wolff-Kishner reduction method. This method involves the use of hydrazine hydrate, sodium hydroxide, and ethanol to reduce the carbonyl group of cycloheptanone, followed by the addition of N-methylcyclopropanecarboxamide to form N-cycloheptyl-N-methylcyclopropanecarboxamide.
特性
IUPAC Name |
N-cycloheptyl-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-13(12(14)10-8-9-10)11-6-4-2-3-5-7-11/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZVDANAAJXVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)
![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)




![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)

![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)
